molecular formula C16H17N3O3 B032764 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol CAS No. 112559-81-6

4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol

Cat. No. B032764
M. Wt: 299.32 g/mol
InChI Key: BNHYDULILNJFFY-UHFFFAOYSA-N
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Description

The compound "4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol" is part of a class of organic molecules that combine nitrophenyl and piperazinyl groups with phenol. These structures are significant due to their wide range of applications in material science, organic synthesis, and potential biological activities.

Synthesis Analysis

The synthesis of compounds similar to "4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol" involves multi-step chemical reactions. For example, the optically active derivatives of related compounds have been synthesized with high optical purities from their respective acids through optical resolution methods (Ashimori et al., 1991).

Molecular Structure Analysis

The molecular structure of compounds closely related to "4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol" demonstrates complex interactions, such as hydrogen bonding that leads to the formation of stable two-dimensional and three-dimensional networks. These structures have been elucidated through X-ray crystallography, highlighting the role of O—H⋯N hydrogen bonds in stabilizing the molecular assembly (Nagapandiselvi et al., 2013).

Chemical Reactions and Properties

The chemical reactivity of "4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol" derivatives is characterized by their ability to undergo various chemical reactions, including electrophilic and nucleophilic substitutions. The presence of the nitro group significantly influences the electronic properties of the molecule, making it a versatile intermediate in organic synthesis.

Physical Properties Analysis

The physical properties of "4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol" and similar compounds, such as melting points and solubility, are crucial for their applications. For instance, the synthesis and characterization of related compounds have focused on their crystal structure and thermal stability to determine their suitability for various applications (Prabhuswamy et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity patterns and stability of "4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol," are determined by the functional groups present in the molecule. Studies on related compounds have explored their electrochemical behavior and potential as solvatochromic switches, indicating the impact of the nitro and piperazine groups on the chemical properties of these molecules (Nandi et al., 2012).

Scientific Research Applications

  • Analytical and Structural Studies : Piperazinium 4-nitrophenol monohydrate crystals, which are related to 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol, are used for analyzing functional groups, lattice parameters, and thermoanalytical properties (Swarnasowmya & Krishnan, 2015).

  • Hydrogen Atom Transfer Studies : This compound is a useful reagent in hydrogen atom transfer (HAT) studies due to its high O-H bond dissociation free energy (Porter, Kaminsky, & Mayer, 2014).

  • Solvatochromic Research : It is used as a solvatochromic switch and as a probe for investigating preferential solvation in solvent mixtures (Nandi et al., 2012).

  • Pharmacological Research : As a potent and selective inhibitor of platelet-derived growth factor receptor phosphorylation, it has potential applications in pharmacological research and clinical applications (Matsuno et al., 2002).

  • Antihypertensive Effects : The active form of this compound has antihypertensive effects and inhibits nimodipine binding to rat cardiac membrane homogenate (Ashimori et al., 1991).

  • Cancer Treatment : A derivative is a candidate for application in boron neutron capture therapy for cancer treatment (Argentini et al., 1998).

  • Industrial Production : It is a key intermediate in the synthesis of posaconazole, beneficial for industrial production (Wang Xu-heng, 2013).

  • Model Substrate in Animal Studies : 4-nitrophenol, a related compound, is widely used as a model substrate in studies of drug therapy, disease, nutrient deficiencies, and other conditions impacting drug metabolism (Almási, Fischer, & Perjési, 2006).

  • Investigating Kinetics and Mechanisms : It's important for understanding the formation of tetrahedral addition intermediates in aminolysis reactions (Castro et al., 1999).

  • Neuroleptic Agents : Some related compounds are potent neuroleptic agents with long durations of action, useful in suppressing conditioned avoidance behavior (Boswell et al., 1978).

  • Structural Complexity : It has a structurally complex form with a slightly disordered chair conformation (Kavitha et al., 2014).

  • Synthesis of Coordination Compounds : Its coordination compounds with Ni(II), Cu(II), Co(II), and Fe(III) have been synthesized and characterized (Khandar & Masoumeh, 1999).

  • Electrochemical Oxidation : The electrochemical oxidation of this compound in the presence of indole derivatives synthesizes highly conjugated bisindolyl-p-quinone derivatives (Amani, Khazalpour, & Nematollahi, 2012).

  • Drug Development for Tropical Diseases : DNDI-VL-2098, derived from this compound, is a potential first-in-class drug candidate for visceral leishmaniasis (Thompson et al., 2016).

  • Polymorphism Studies : Two polymorphs of this compound are enantiotropically related with a transition temperature of 138.5°C (Ayeni, Watkins, & Hosten, 2018).

  • Hydrogen Bonding Studies : The structure of its compounds is stabilized by hydrogen bonding (Ayeni, Watkins, & Hosten, 2019).

  • Bacterial Degradation Studies : Rhodococcus sp. strain PN1 degrades 4-Nitrophenol, a related compound, for use as the sole carbon, nitrogen, and energy source (Takeo et al., 2008).

  • Gene Cluster Studies : The npc genes, important for 4-NP mineralization in Rhodococcus opacus SAO101, are studied for degradation of a related compound (Kitagawa, Kimura, & Kamagata, 2004).

  • Catalytic Kinetics : A di-Ni(II) system, related to this compound, shows high catalytic activity, with significant acceleration rate (Ren et al., 2011).

Future Directions

The reduction of 4-Nitrophenol is a widely studied reaction, and future research could focus on finding more efficient catalysts or improving the synthesis methods of these catalysts . The use of green methods for the synthesis of these catalysts is also a promising area of research .

properties

IUPAC Name

4-[4-(4-nitrophenyl)piperazin-1-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c20-16-7-5-14(6-8-16)18-11-9-17(10-12-18)13-1-3-15(4-2-13)19(21)22/h1-8,20H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNHYDULILNJFFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40464167
Record name 4-[4-(4-Nitrophenyl)piperazin-1-yl]phenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol

CAS RN

112559-81-6
Record name 4-[4-(4-Nitrophenyl)-1-piperazinyl]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112559-81-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[4-(4-Nitrophenyl)piperazin-1-yl]phenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenol, 4-[4-(4-nitrophenyl)-1-piperazinyl]
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Synthesis routes and methods I

Procedure details

Under nitrogen, 420 g (2.36 mol) N-(4-Hydroxyphenyl)-piperazine, 520.6 g (3.30 mol) 1-chloro-4-nitrobenzene and 457.5 g (3.54 mol) N,N-Diisopropylethylamine (Hünig's Base) are suspended in 1260 ml N-Methylpyrrolidone and heated to 120°-125° C. The clear solution is stirred at 120°-125° C. and the reaction is followed by HPLC. After complete reaction (5-7 hours) the solution is cooled to 75°-80° C. and 6.3 liters of isopropanol are added over a period of about 30 minutes to the reaction mixture while keeping the temperature at 75°-80° C. (slight heating is necessary). Towards the end of the addition the product starts to precipitate (yellow crystals). The suspension is cooled to 20°-25° C. and stirred overnight at this temperature. Afterwards the suspension is cooled to −10° to −5° C. and stirred for 30 minutes. The product is filtered off, washed with 1.7 liters isopropanol, followed by 5×840 ml warm (35°-40° C.) water. The product is dried under vacuum at 50° C. (slight stream of nitrogen) to constant weight.
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Synthesis routes and methods II

Procedure details

A mixture of 91.7 parts of 4-(1-piperazinyl)phenol, 71.0 parts of 1-fluoro-4-nitrobenzene, 60.0 parts of potassium carbonate and 450 parts of N,N-dimethylacetamide was stirred over weekend at room temperature. Water was added and after standing for 5 hours, the product was filtered off. It was purified by column chromatography over silica gel using trichloromethane as eluent. The pure fractions were collected and the eluent was evaporated, yielding 114.4 parts (76%) of 4-[4-(4-nitrophenyl)-1-piperazinyl]phenol; mp. 260.0° C. (intermediate 9).
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Synthesis routes and methods III

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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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